molecular formula C24H18ClN3O3 B11185703 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-

4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-

Cat. No.: B11185703
M. Wt: 431.9 g/mol
InChI Key: UCDMSYOFPXRZPN-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- is a complex organic compound with a unique structure that combines a pyridinecarboxamide core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridinecarboxamide Core: This can be achieved through the reaction of pyridine with carboxylic acid derivatives under appropriate conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the Isoxazole Moiety: This step involves the formation of the isoxazole ring, which can be synthesized through cyclization reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxamide: A simpler analog with similar core structure.

    2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide: Another chlorinated pyridinecarboxamide with different substituents.

    4-chloro-N-Methylpyridine-2-carboxamide: A related compound with a methyl group instead of the isoxazole moiety.

Uniqueness

What sets 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

2-chloro-N-[4-(4,5-dihydrobenzo[g][2,1]benzoxazol-3-yl)phenyl]-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C24H18ClN3O3/c1-30-21-13-16(12-20(25)27-21)24(29)26-17-9-6-15(7-10-17)23-19-11-8-14-4-2-3-5-18(14)22(19)28-31-23/h2-7,9-10,12-13H,8,11H2,1H3,(H,26,29)

InChI Key

UCDMSYOFPXRZPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=C4CCC5=CC=CC=C5C4=NO3)Cl

Origin of Product

United States

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